molecular formula C10H15N5O6S B13921499 Antibacterial agent 35

Antibacterial agent 35

Cat. No.: B13921499
M. Wt: 333.32 g/mol
InChI Key: IIGJRSBRPZGZLI-XVMARJQXSA-N
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Description

Antibacterial agent 35 is a novel compound that has garnered significant attention due to its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly notable for its unique mechanism of action, which differentiates it from traditional antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 35 involves a multi-step process that includes the following key steps:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modification: Various functional groups are introduced to enhance the antibacterial activity. This step often involves reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and potency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 35 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Antibacterial agent 35 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.

    Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the effects on cell wall synthesis and protein function.

    Medicine: The compound is being explored as a potential treatment for various bacterial infections, particularly those caused by multi-drug resistant strains.

    Industry: It is used in the development of new antibacterial coatings for medical devices and surfaces to prevent bacterial contamination.

Mechanism of Action

Antibacterial agent 35 exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death. Additionally, it disrupts the bacterial cell wall, causing cell lysis. The compound’s unique structure allows it to evade common resistance mechanisms, making it effective against drug-resistant bacteria.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.

    Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit.

    Ciprofloxacin: Inhibits bacterial DNA gyrase, preventing DNA replication.

Uniqueness

Antibacterial agent 35 is unique in its dual mechanism of action, targeting both protein synthesis and cell wall integrity. This dual action reduces the likelihood of resistance development and enhances its efficacy against a broader range of bacterial strains.

Properties

Molecular Formula

C10H15N5O6S

Molecular Weight

333.32 g/mol

IUPAC Name

[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1

InChI Key

IIGJRSBRPZGZLI-XVMARJQXSA-N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N

Canonical SMILES

CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N

Origin of Product

United States

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